molecular formula C21H17BrN2O4S2 B3297557 4-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-2-(2-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 895653-25-5

4-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-2-(2-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B3297557
CAS No.: 895653-25-5
M. Wt: 505.4 g/mol
InChI Key: VPQBFAQKHISBAE-UHFFFAOYSA-N
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Description

4-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-2-(2-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a complex organic compound that features a benzothiadiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-2-(2-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione typically involves multi-step organic reactions. The starting materials often include 5-bromothiophene and 2-ethylphenyl derivatives. Key steps in the synthesis may involve:

    Formation of the thiophene derivative: This can be achieved through bromination of thiophene.

    Coupling reactions: Using reagents such as palladium catalysts to couple the bromothiophene with other organic moieties.

    Cyclization: Formation of the benzothiadiazine ring through intramolecular cyclization reactions.

    Oxidation and functional group transformations: Introduction of the oxoethyl group and other functional groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-2-(2-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-2-(2-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Application in the development of organic semiconductors and conductive polymers.

    Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-2-(2-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-2-(2-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
  • 4-[2-(5-fluorothiophen-2-yl)-2-oxoethyl]-2-(2-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Uniqueness

The uniqueness of 4-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-2-(2-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione lies in its bromothiophene moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability profiles.

Properties

IUPAC Name

4-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-2-(2-ethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O4S2/c1-2-14-7-3-4-8-15(14)24-21(26)23(13-17(25)18-11-12-20(22)29-18)16-9-5-6-10-19(16)30(24,27)28/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQBFAQKHISBAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-2-(2-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Reactant of Route 2
Reactant of Route 2
4-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-2-(2-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Reactant of Route 3
4-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-2-(2-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Reactant of Route 4
4-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-2-(2-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Reactant of Route 5
4-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-2-(2-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Reactant of Route 6
4-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-2-(2-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

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